molecular formula C10H15NO B152493 (S)-2-(Benzylamino)propan-1-ol CAS No. 6940-80-3

(S)-2-(Benzylamino)propan-1-ol

Cat. No. B152493
CAS RN: 6940-80-3
M. Wt: 165.23 g/mol
InChI Key: PJXWCRXOPLGFLX-VIFPVBQESA-N
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Description

(S)-2-(Benzylamino)propan-1-ol is a chiral 1,2-amino alcohol derivative that is of interest due to its potential use as a resolving agent in the preparation of optically active compounds. The compound mentioned in the provided papers is closely related to (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB), which is used for preparing optically active cyclopropanecarboxylic acids, which are practically important substances .

Synthesis Analysis

The synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol, a compound similar to (S)-2-(Benzylamino)propan-1-ol, involves the preparation of a Schiff base followed by catalytic hydrogenation using palladium on carbon. This process is carried out under mild conditions, including room temperature and atmospheric pressure, and in various solvents such as toluene, methanol, hexane, dichloromethane, tetrahydrofuran, and ethyl acetate. The preparation of the Schiff base precursor is also an important step that has been optimized .

Molecular Structure Analysis

While the specific molecular structure analysis of (S)-2-(Benzylamino)propan-1-ol is not detailed in the provided papers, the structure of (S)-(+)-2-(N-benzylamino)butan-1-ol can be inferred to have a chiral center at the second carbon atom, which is important for its resolving agent properties. The presence of the benzylamino group is likely to influence the reactivity and interaction of the molecule with other chemical species .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions involving (S)-2-(Benzylamino)propan-1-ol specifically. However, the synthesis of a related compound, 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzothiazole-3-yl)propan-1-one, involves the reaction of a substituted isoxazolone with a 2-chlorobenzothiazole group and triethylamine (TEA) in ethanol under reflux conditions. This suggests that (S)-2-(Benzylamino)propan-1-ol could potentially undergo similar reactions with heterocyclic systems, given the presence of the amino group that can act as a nucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-(Benzylamino)propan-1-ol are

Scientific Research Applications

Antifungal Agents

  • (S)-2-(Benzylamino)propan-1-ol derivatives have been synthesized and shown significant antifungal activities. For example, certain triazole derivatives exhibited strong activity against Candida albicans and Candida krusei, far exceeding that of conventional drugs like Fluconazole (Tang et al., 2013).
  • Modified 1-benzylamino-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols were developed as antifungal agents, demonstrating the importance of pi-pi stacking and hydrogen bonding interactions in the active site of CYP51-C. albicans (Giraud et al., 2009).

Radiopharmaceuticals and Imaging

  • The compound S-[1-(2,3-Diaminophenoxy)]-3'-(N-t-butylamino)propan-2'-ol was synthesized for use in the automated radiosynthesis of S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-[11C]one, a radioligand for beta-adrenergic receptors, useful in positron emission tomography (Brady et al., 1991).

Inotropic Agents

  • A series of 1-(benzylamino)-3-(4,5-di-hydro[1,2,4]trizaolo[4,3-a]quinolin-7-yloxy)propan-2-ol derivatives were synthesized and evaluated for their positive inotropic activities, showing significant potential in cardiovascular therapeutics (Li et al., 2009).

Catalysis and Chemical Synthesis

  • Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene was investigated, demonstrating high efficiency and excellent yields, indicating potential applications in organic synthesis (Samec & Bäckvall, 2002).

Safety And Hazards

The safety data sheet for “(S)-2-(Benzylamino)propan-1-ol” indicates that it is a highly flammable liquid and vapor. It can cause serious eye damage and may cause drowsiness or dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418133
Record name (S)-2-(Benzylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Benzylamino)propan-1-ol

CAS RN

6940-80-3
Record name 6940-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (S)-2-(Benzylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-L-alaninol
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Synthesis routes and methods

Procedure details

To a solution of (S)-(+)-2-aminopropan-1-ol (50.0 g) and benzaldehyde (74 ml) in ethanol (500 ml) was added 5% palladium carbon (5.0 g), and the mixture was hydrogenated at room temperature under ordinary pressure for 8 hours. The reaction mixture was filtered through Celite, and concentrated under reduced pressure to give the titled compound (111.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Haghshenas, JW Quail, M Gravel - The Journal of Organic …, 2016 - ACS Publications
The effectiveness of utilizing N-Bn-N-Boc-α-amino aldehydes in cross-benzoin reactions with heteroaromatic aldehydes is demonstrated. The reaction is both chemoselective and syn-…
Number of citations: 24 pubs.acs.org
F Fang - 2013 - search.proquest.com
Oxazolidinones are known as a new class of antibacterial agents. In our group, the 4, 5-disubstituted oxazolidinones have been previously identified to exhibit high affinity for the T box …
Number of citations: 1 search.proquest.com
WD Hong, PM O'Neill, MJ Taylor… - … Process Research & …, 2023 - ACS Publications
Anti-Wolbachia therapy has been clinically proven to be a safe approach for the treatment of onchocerciasis and lymphatic filariasis. AWZ1066S, a first-in-class highly specific anti-…
Number of citations: 5 pubs.acs.org

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